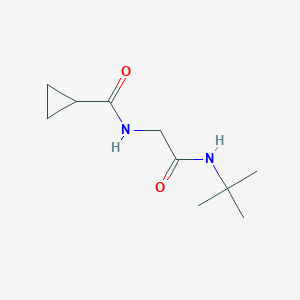
n-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a tert-butylamino substituent on the 2-position of the oxoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and can be performed under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl bromide with amides using heavy metal catalysts or alkali at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-tert-butyl derivatives, such as N-tert-butylbenzamide and N-tert-butylacetamide . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in research applications where specific molecular interactions are required.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)12-8(13)6-11-9(14)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
UIVNEWZTRAUXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


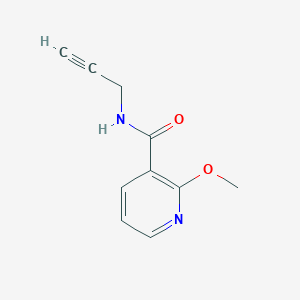
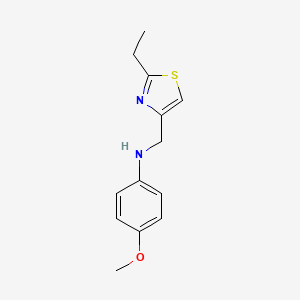
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
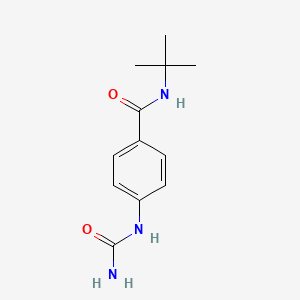
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
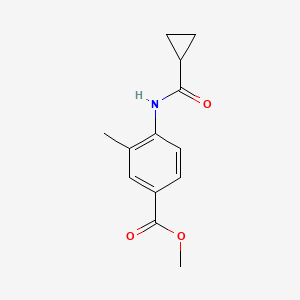
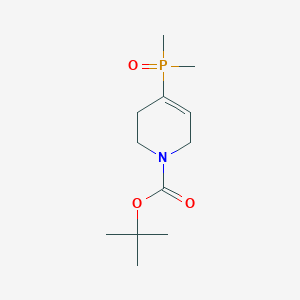
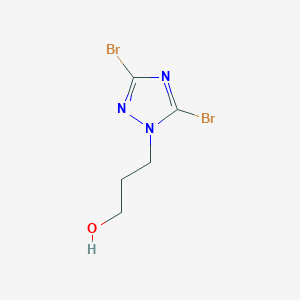
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
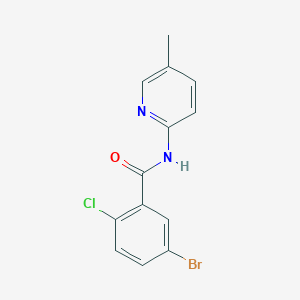

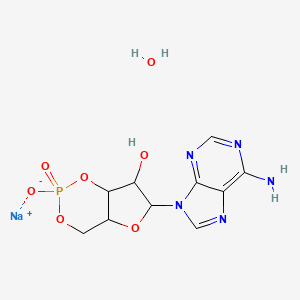
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
